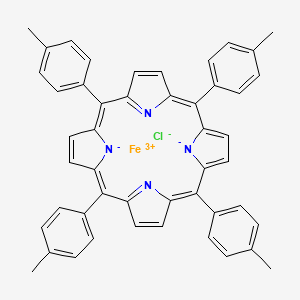
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron(III) chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-tetrakis(4-methylphenyl)porphyrinato iron(III) chloride , is a coordination compound featuring a porphyrin ring system with four 4-methylphenyl groups attached to the porphyrin core and an iron(III) ion at the center. This compound is a derivative of porphyrin, a class of organic compounds known for their stability and complexation properties with metal ions.
Synthetic Routes and Reaction Conditions:
Biltz Method: This method involves the reaction of pyrrole with an aldehyde (such as 4-methylbenzaldehyde) in the presence of an acid catalyst to form the porphyrin ring system. The resulting porphyrin is then complexed with iron(III) chloride to form the final compound.
Adler Method: This method involves the condensation of pyrrole with an aldehyde and an oxidizing agent to form the porphyrin ring system, followed by complexation with iron(III) chloride.
Industrial Production Methods: The industrial production of 5,10,15,20-tetrakis(4-methylphenyl)porphyrinato iron(III) chloride typically involves large-scale synthesis using the Biltz or Adler methods. The process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product.
Types of Reactions:
Reduction: Reduction reactions can be performed to modify the oxidation state of the iron ion or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized porphyrins with altered electronic properties.
Reduction Products: Reduced forms of the porphyrin with different redox potentials.
Substitution Products: Modified porphyrins with new functional groups.
科学研究应用
Chemistry: This compound is used in the study of coordination chemistry and metalloporphyrins. It serves as a model compound for understanding the interactions between metal ions and porphyrin ligands. Biology: It is used in biological research to study the role of metalloporphyrins in biological systems, such as in heme proteins and enzymes. Medicine: Industry: It is used in the development of sensors, catalysts, and materials with specific electronic and optical properties.
作用机制
The mechanism by which 5,10,15,20-tetrakis(4-methylphenyl)porphyrinato iron(III) chloride exerts its effects involves its ability to coordinate with metal ions and participate in electron transfer reactions. The porphyrin ring system acts as a ligand, binding to the iron(III) ion and facilitating redox reactions. The compound can generate reactive oxygen species through photoactivation, which can be used in therapeutic applications.
相似化合物的比较
Hemoglobin: A natural porphyrin-based compound with iron(II) at its core, used for oxygen transport in blood.
Cytochrome c: Another metalloporphyrin involved in electron transfer in the electron transport chain.
Porphyrin Derivatives: Various synthetic porphyrins with different substituents and metal ions.
Uniqueness: 5,10,15,20-tetrakis(4-methylphenyl)porphyrinato iron(III) chloride is unique in its specific substituents (4-methylphenyl groups) and its iron(III) ion, which give it distinct electronic and optical properties compared to other porphyrins and metalloporphyrins.
属性
IUPAC Name |
iron(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N4.ClH.Fe/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;/h5-28H,1-4H3;1H;/q-2;;+3/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLBMEVRMAFVTQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cl-].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36ClFeN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R,6R)-2-methyl-3-methylidene-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]heptanoic acid](/img/structure/B579668.png)
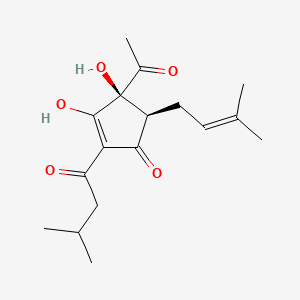
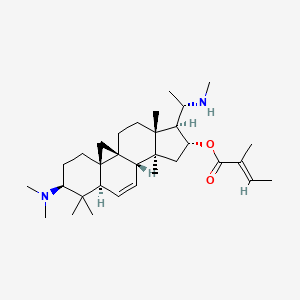
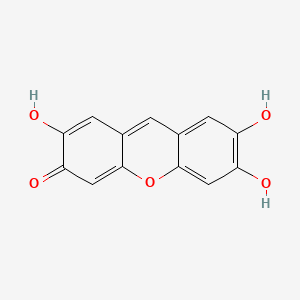
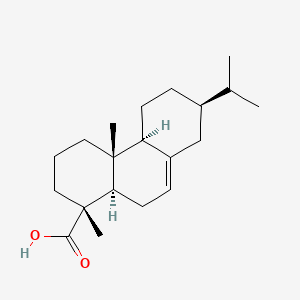
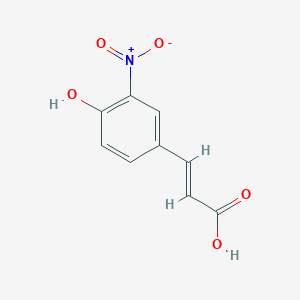
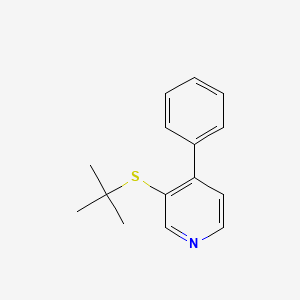
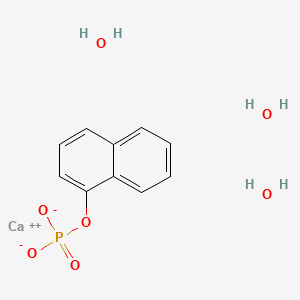

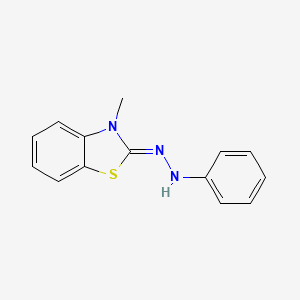
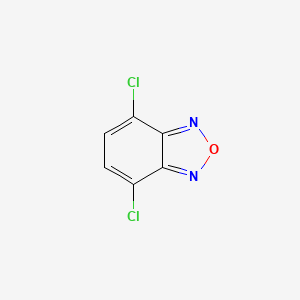
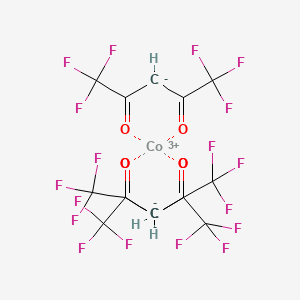
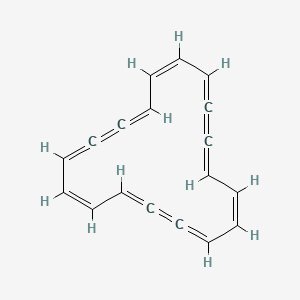
![(1S,4R,5R,6S)-5,6-dibromobicyclo[2.2.0]hex-2-ene](/img/structure/B579689.png)
